![molecular formula C12H18ClN3O B1479357 4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine CAS No. 2097995-89-4](/img/structure/B1479357.png)
4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(methoxymethyl)pyrimidine” is a chemical compound with the CAS Number: 3122-84-7 . It has a molecular weight of 158.59 . . It is a solid at room temperature .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-6-(methoxymethyl)pyrimidine, involves the reaction of 4-methoxymethyl-6-hydroxypyrimidine with trichlorophosphate in dichloromethane at 20℃ for 18 hours . The mixture is then concentrated, and the residue is taken up in ice-water. The pH is adjusted to 7 with 1N sodium hydroxide. The mixture is extracted with chloroform and dried over sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography (5-10% ethyl acetate/chloroform) to afford 4-chloro-6-(methoxymethyl)pyrimidine .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-(methoxymethyl)pyrimidine . The InChI code for this compound is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 .
Physical And Chemical Properties Analysis
The compound “4-Chloro-6-(methoxymethyl)pyrimidine” is a solid at room temperature . It has a molecular weight of 158.59 .
Scientific Research Applications
Synthesis and Characterization
Research on pyrimidine derivatives often explores their synthesis and characterization due to their wide range of applications. For example, investigations based on non-covalent interactions in pyrimidine-2-yl)thioureas include synthesis, characterizations, and quantum chemical calculations, highlighting the importance of understanding molecular interactions and properties (Zhang et al., 2018). Such studies provide a foundation for developing new compounds with tailored properties for specific applications.
Biological and Antiviral Activities
Pyrimidine derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer effects. For instance, certain pyrimidine derivatives have been evaluated for their antiulcer activity, demonstrating the potential therapeutic applications of these compounds (Ikeda et al., 1996). Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives for various biological activities highlights the broad interest in pyrimidine chemistry for pharmaceutical development (Bassyouni & Fathalla, 2013).
Antifungal and Microbial Degradation
The antifungal effects of pyrimidine derivatives against significant types of fungi indicate their potential in developing new antifungal agents. Research into the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil demonstrates the environmental and agricultural relevance of studying pyrimidine derivatives (Sharma, Banerjee, & Choudhury, 2012). This also points to the interest in microbial interactions with pyrimidine-based compounds.
Nonlinear Optical and Electronic Properties
The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) and electronic properties reveals the interest in pyrimidine derivatives for materials science applications. Studies on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives offer insights into their potential in NLO fields, showing how these compounds can be applied beyond biological contexts (Hussain et al., 2020).
Safety and Hazards
The compound “4-Chloro-6-(methoxymethyl)pyrimidine” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(8-17-2)3-5-16(6-4-12)11-7-10(13)14-9-15-11/h7,9H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCYCURFXZSXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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